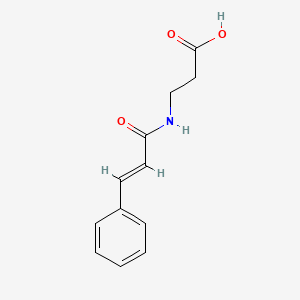
3-Cinnamamidopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cinnamamidopropanoic acid is a compound that contains 29 atoms in total, including 13 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It has 29 bonds, including 16 non-Hydrogen bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring, a carboxylic acid group, and a secondary amide group . The molecule can be visualized using a structural formula editor and a 3D model viewer .Applications De Recherche Scientifique
Anticancer Potential
3-Cinnamamidopropanoic acid, as a derivative of cinnamic acid, shares the anticancer properties observed in various cinnamic acid derivatives. These compounds have received considerable attention in medicinal research due to their potential as synthetic antitumor agents. The structural versatility of cinnamic acid allows for the synthesis and biological evaluation of numerous derivatives, including amides, esters, and hydrazides, which have shown promise in anticancer research. Studies emphasize the underutilization of these derivatives despite their rich medicinal tradition and potential for antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Biosynthesis of Hydrocinnamic Acids
Research on metabolic engineering and synthetic biology has paved the way for the biosynthesis of hydrocinnamic acids, including 3-hydroxypropanoic acid, from renewable resources. These developments have led to more efficient methods for the bio-production of these chemicals, highlighting the potential of this compound derivatives in bioplastic production and as precursors in the industrial production of chemicals such as acrylic acid. Advances in this field aim to replace petroleum-derived manufacturing processes with more sustainable biological alternatives, emphasizing the environmental benefits and the potential for industrial exploitation of these biosynthetic pathways (Jers et al., 2019).
Role in Plant Metabolism and Growth
Cinnamic acid and its derivatives, including this compound, play significant roles in plant metabolism, affecting growth, enzyme activities, and lignin production. Studies have shown that cinnamic acid influences the activity of enzymes such as IAA oxidase and cinnamate 4-hydroxylase, leading to alterations in lignin monomer composition and content. These metabolic responses can significantly affect plant root growth, providing insights into the allelopathic effects of cinnamic acid derivatives on seed germination and plant development (Salvador et al., 2013).
Antioxidant Activity
Cinnamic acid and its derivatives also exhibit antioxidant activities, which have been extensively studied for their potential health benefits. Evaluation of the antioxidant activity of cinnamic acid and some of its derivatives has demonstrated their efficacy in neutralizing free radicals, suggesting potential applications in preventing oxidative stress-related diseases. These findings underscore the importance of cinnamic acid derivatives in developing antioxidant agents for therapeutic and preventive applications (Oladimeji et al., 2019).
Safety and Hazards
The safety data sheet for a related compound, cinnamic acid, suggests that it may cause serious eye irritation and could be harmful to aquatic life . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
3-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(13-9-8-12(15)16)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVXIMHTRDBXMQ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2636740.png)
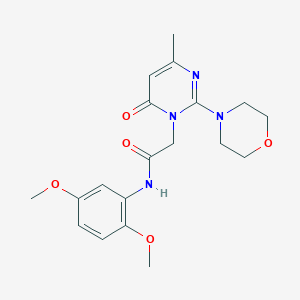
![6-(4-Chlorophenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)
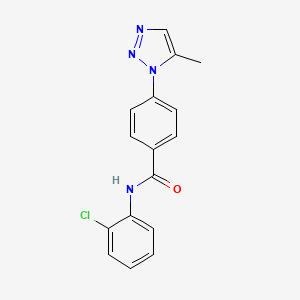


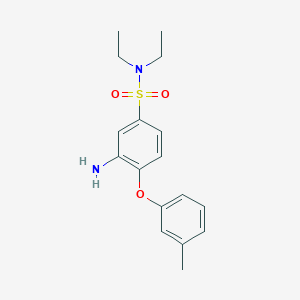
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2636755.png)
![1,3-dimethyl-N-[(4-methylphenyl)methyl]-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2636758.png)
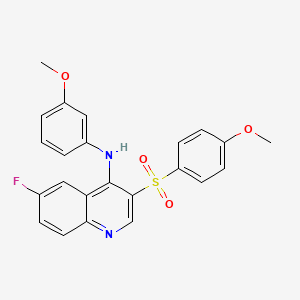
![4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2636760.png)
